molecular formula C5H10O3S B590454 [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol CAS No. 528567-32-0

[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol

Cat. No.: B590454
CAS No.: 528567-32-0
M. Wt: 150.192
InChI Key: LHBJRSXVTINARH-BRJRFNKRSA-N
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Description

Properties

IUPAC Name

[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3/t4?,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJRSXVTINARH-BRJRFNKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CSC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CS[C@@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of 1,3-oxathiolane as a starting material, which is then methoxylated to introduce the methoxy group . The reaction conditions often include the use of solvents like chloroform and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound is generally carried out in large-scale reactors where the reaction conditions can be precisely controlled. This includes maintaining the temperature, pressure, and pH levels to ensure high yield and purity of the final product . The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired quality .

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: [(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol
  • Molecular Formula : C₅H₁₀O₃S
  • Molecular Weight : 150.192 g/mol
  • CAS Number : 528567-32-0
  • Structure : A five-membered oxathiolane ring containing sulfur and oxygen atoms, with a methoxy group at position 5 and a hydroxymethyl group at position 2 in the (R)-configuration .

Key Properties and Applications :
This compound is a chiral intermediate critical in synthesizing nucleoside analogs, particularly antiviral agents like Lamivudine , a drug used against HIV and hepatitis B . Its stereochemistry (R-configuration) ensures enantioselective synthesis, enhancing the efficacy of the final pharmaceutical product .

Comparison with Similar Compounds

Structural and Functional Comparisons

The uniqueness of this compound lies in its oxathiolane scaffold, which combines sulfur and oxygen atoms in a five-membered ring. Below is a detailed comparison with structurally or functionally related compounds:

Compound Name Structure Type Key Features Distinctive Differences
Lamivudine Nucleoside analog Direct antiviral activity; inhibits reverse transcriptase in HIV/hepatitis B. Contains a cytosine base fused to the oxathiolane ring, enabling direct biological activity .
Ethyl Benzoate Ester Simple ester lacking heterocyclic rings. No sulfur or oxygen in a ring system; limited use in drug synthesis .
5-Methoxy-1,3-thiazolidin-2-one Thiazolidinone Contains nitrogen in the ring; used in antimicrobial agents. Nitrogen substitution alters reactivity compared to oxathiolane .
[(2R,5S)-5-(4-Amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl 2-hydroxybenzoate Oxathiolane derivative Modified oxathiolane with a salicylate ester; antiviral precursor. Additional functional groups (e.g., salicylate) enhance solubility and target specificity .
Methyl Acetate Ester Simple structure with no heterocyclic components. Lacks the oxathiolane ring; used as a solvent rather than a synthetic intermediate .

Key Findings from Comparative Studies

Role in Antiviral Synthesis: this compound is indispensable in synthesizing Lamivudine, where its oxathiolane ring and hydroxymethyl group serve as the core scaffold. The R-configuration ensures proper stereochemical alignment for binding viral enzymes . In contrast, thiazolidinones (e.g., 5-Methoxy-1,3-thiazolidin-2-one) exhibit nitrogen-based ring systems, making them more suitable for antimicrobial applications than antiviral synthesis .

Reactivity and Stability :

  • The oxathiolane ring in the target compound provides enhanced stability compared to simple esters like ethyl benzoate , which lack heterocyclic rigidity. This stability is crucial for multi-step synthetic processes .
  • Methyl acetate , a linear ester, lacks the steric and electronic effects of the oxathiolane ring, limiting its utility in complex syntheses .

Stereochemical Specificity :

  • The (R)-enantiomer of the compound is biologically relevant, as seen in Lamivudine synthesis. Racemic mixtures or other stereoisomers (e.g., S-configuration) are less effective in drug development due to reduced target affinity .

Biological Activity

[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol, also known as a precursor in the synthesis of antiviral agents like Lamivudine, has garnered interest due to its role in medicinal chemistry. This compound is significant in the development of nucleoside reverse transcriptase inhibitors (NRTIs), essential for treating viral infections such as HIV and hepatitis B.

  • Molecular Formula : C8H10O3S
  • Molecular Weight : 174.23 g/mol
  • Structure : The compound features an oxathiolane ring, which is crucial for its biological activity.

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of Lamivudine. Lamivudine functions by inhibiting the reverse transcriptase enzyme, thereby preventing the replication of viral DNA in infected cells. Although this compound itself does not exhibit direct antiviral activity, its conversion into active metabolites is critical for therapeutic efficacy .

Antiviral Properties

Research indicates that compounds derived from this compound can effectively inhibit HIV replication. In vitro studies have shown that derivatives demonstrate significant binding affinity to reverse transcriptase, leading to reduced viral load in treated cells .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the interaction of this compound and its derivatives with HIV reverse transcriptase. These studies reveal:

  • Binding Energy : The binding energies of various derivatives range significantly, indicating varying degrees of efficacy.
  • Key Residues : Important binding sites include residues such as Trp266 and Glu328 in the p51 subunit of reverse transcriptase, which are crucial for the interaction between the drug and the enzyme .

Case Studies

  • HIV Treatment : A study involving patients treated with Lamivudine showed a significant decrease in viral load and improvement in CD4 counts. The efficacy was attributed to the active metabolite derived from this compound.
  • Hepatitis B : In clinical trials, Lamivudine has been shown to reduce hepatitis B virus replication significantly, showcasing the importance of its precursors in antiviral therapy .

Comparative Analysis

The following table summarizes key comparisons between this compound and related compounds:

Compound NameMolecular Weight (g/mol)Mechanism of ActionActivity Type
This compound174.23Precursor for LamivudineIndirect Antiviral
Lamivudine229.25NRTI; inhibits reverse transcriptaseDirect Antiviral
Tenofovir287.25NRTI; inhibits reverse transcriptaseDirect Antiviral

Q & A

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines :
  • Ventilation : Use fume hoods to avoid vapor inhalation.
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy (analogous to glycol ethers) .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

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